molecular formula C21H22N4O3 B11971794 5-(3-Ethoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-04-9

5-(3-Ethoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11971794
CAS No.: 303106-04-9
M. Wt: 378.4 g/mol
InChI Key: LAQXRXXYSJFOJB-HYARGMPZSA-N
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Description

5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, along with a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxybenzaldehyde with 4-methoxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with ethyl chloroformate to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 5-(3-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methoxyphenyl)-1-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

5-(3-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

303106-04-9

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-28-18-7-5-6-16(12-18)19-13-20(24-23-19)21(26)25-22-14(2)15-8-10-17(27-3)11-9-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

LAQXRXXYSJFOJB-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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